molecular formula C18H11BrO3 B3643704 4-Bromo-2-formylphenyl naphthalene-1-carboxylate

4-Bromo-2-formylphenyl naphthalene-1-carboxylate

Cat. No.: B3643704
M. Wt: 355.2 g/mol
InChI Key: DVCZHBITFDTBDG-UHFFFAOYSA-N
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Description

4-Bromo-2-formylphenyl naphthalene-1-carboxylate is an organic compound with the molecular formula C18H11BrO3 and a molecular weight of 355.18 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a naphthalene carboxylate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-formylphenyl naphthalene-1-carboxylate typically involves the esterification of 4-bromo-2-formylphenol with naphthalene-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-formylphenyl naphthalene-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl naphthalene carboxylates.

    Reduction: Formation of 4-bromo-2-hydroxyphenyl naphthalene-1-carboxylate.

    Oxidation: Formation of 4-bromo-2-carboxyphenyl naphthalene-1-carboxylate.

Scientific Research Applications

4-Bromo-2-formylphenyl naphthalene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-formylphenyl naphthalene-1-carboxylate is not well-documented. its reactivity can be attributed to the presence of the bromine atom, formyl group, and naphthalene carboxylate ester. These functional groups can interact with various molecular targets, leading to different chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, while the formyl group can undergo reduction or oxidation, affecting the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-formylphenol: Lacks the naphthalene carboxylate ester, making it less versatile in organic synthesis.

    Naphthalene-1-carboxylic acid: Lacks the bromine atom and formyl group, limiting its reactivity.

    4-Bromo-2-hydroxyphenyl naphthalene-1-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group, leading to different reactivity.

Uniqueness

4-Bromo-2-formylphenyl naphthalene-1-carboxylate is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications in organic synthesis. The presence of the bromine atom allows for nucleophilic substitution reactions, while the formyl group can undergo reduction or oxidation, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

(4-bromo-2-formylphenyl) naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO3/c19-14-8-9-17(13(10-14)11-20)22-18(21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCZHBITFDTBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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